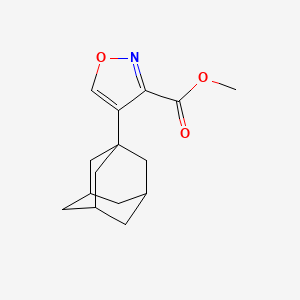
Methyl 4-(1-Adamantyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708624 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708624 involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The process is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of MFCD32708624 focuses on optimizing the synthesis process to achieve high yield and purity. The method involves large-scale reactions under controlled conditions to ensure consistency and quality of the compound. The use of advanced techniques and equipment is crucial in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD32708624 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32708624 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32708624 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Mechanism of Action
The mechanism of action of MFCD32708624 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are still under investigation, but initial studies suggest that MFCD32708624 may influence various biochemical pathways .
Comparison with Similar Compounds
MFCD32708624 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with triazolo ring structures and methanesulfonate groups. The comparison focuses on aspects such as solubility, stability, and reactivity, demonstrating the distinct features of MFCD32708624 that make it suitable for specific applications .
Conclusion
MFCD32708624 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 4-(1-adamantyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)13-12(8-19-16-13)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3 |
InChI Key |
NWFGQHBWMRXHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC=C1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















